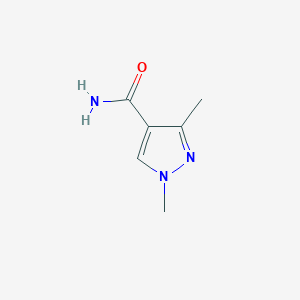![molecular formula C15H31NO6Si B049203 [2-hidroxi-3-(3-trietoxisilicilpropilamino)propil] Prop-2-enoato CAS No. 123198-57-2](/img/structure/B49203.png)
[2-hidroxi-3-(3-trietoxisilicilpropilamino)propil] Prop-2-enoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate is an organosilicon compound that combines the properties of both acrylates and silanes. This compound is known for its ability to form strong bonds with various substrates, making it valuable in the production of advanced materials and coatings. Its unique structure allows it to participate in polymerization reactions, leading to the formation of materials with enhanced mechanical and chemical properties.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate has a wide range of scientific research applications:
Material Science: Used in the synthesis of hybrid materials and coatings with improved adhesion, durability, and resistance to environmental factors.
Biomedical Engineering: Employed in the development of biocompatible materials for drug delivery systems and medical implants.
Environmental Science: Utilized in the creation of materials for water purification and environmental remediation.
Métodos De Preparación
The synthesis of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate typically involves the reaction of 3-aminopropyltriethoxysilane with acrylic acid or its derivatives. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate undergoes various chemical reactions, including:
Polymerization: It can participate in free radical polymerization to form polymers with specific properties.
Hydrolysis and Condensation: The silane group can hydrolyze and condense, forming siloxane bonds.
Common reagents used in these reactions include radical initiators for polymerization and acids or bases for hydrolysis and condensation. The major products formed from these reactions are typically polymers or copolymers with enhanced mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This process enhances the adhesion and durability of the resulting materials. The acrylate group allows for polymerization, leading to the formation of cross-linked networks that provide mechanical strength and chemical resistance.
Comparación Con Compuestos Similares
Similar compounds to 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate include:
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different hydrolysis and condensation behaviors.
2-Hydroxy-3-phenoxypropyl acrylate: Lacks the silane group, making it less suitable for applications requiring strong adhesion to inorganic substrates.
The uniqueness of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate lies in its combination of acrylate and silane functionalities, allowing it to participate in both polymerization and siloxane bond formation, making it highly versatile for various applications.
Propiedades
IUPAC Name |
[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6Si/c1-5-15(18)19-13-14(17)12-16-10-9-11-23(20-6-2,21-7-3)22-8-4/h5,14,16-17H,1,6-13H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBXNICXUCXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCC(COC(=O)C=C)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432914 |
Source


|
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123198-57-2 |
Source


|
| Record name | N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Acryloxy-2-hydroxypropyl)-3-amino-propyltriethoxysilane; 50% in ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)





